9-Hexyl-9H-carbazole-3,6-diamine
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Overview
Description
9-Hexyl-9H-carbazole-3,6-diamine: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexyl-9H-carbazole-3,6-diamine typically involves the functionalization of the carbazole core at the 3,6 positions. One common method is the direct bromination of the carbazole group using N-Bromo succinimide (NBS), followed by further functionalization . The hexyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and alkylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 9-Hexyl-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3,6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Chemistry: In chemistry, 9-Hexyl-9H-carbazole-3,6-diamine is used as a building block for the synthesis of advanced materials with unique optoelectronic properties . It is also employed in the development of conducting polymers and organic semiconductors .
Biology and Medicine: Its unique structural features allow for interactions with biological molecules, making it a valuable tool in biomedical research .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 9-Hexyl-9H-carbazole-3,6-diamine involves its interaction with molecular targets and pathways related to its optoelectronic properties . The compound’s ability to undergo charge transfer and its high electron-donating capacity are key factors in its functionality . These properties enable it to participate in various electronic processes, making it suitable for use in devices such as OLEDs and photovoltaic cells .
Comparison with Similar Compounds
9H-Carbazole-3,6-diamine: A similar compound without the hexyl group, used in similar applications.
9-Ethyl-9H-carbazole-3,6-diamine: Another derivative with an ethyl group instead of a hexyl group.
Uniqueness: The presence of the hexyl group in 9-Hexyl-9H-carbazole-3,6-diamine enhances its solubility and processability compared to other derivatives . This makes it more suitable for certain applications, such as in the fabrication of flexible electronic devices .
Properties
CAS No. |
58145-68-9 |
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Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
9-hexylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3 |
InChI Key |
VWWJIOHDAIHUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Origin of Product |
United States |
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